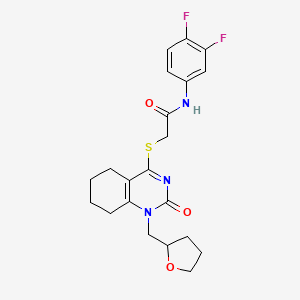

N-(3,4-difluorophenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

CAS No.: 899756-60-6

Cat. No.: VC6161465

Molecular Formula: C21H23F2N3O3S

Molecular Weight: 435.49

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 899756-60-6 |

|---|---|

| Molecular Formula | C21H23F2N3O3S |

| Molecular Weight | 435.49 |

| IUPAC Name | N-(3,4-difluorophenyl)-2-[[2-oxo-1-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |

| Standard InChI | InChI=1S/C21H23F2N3O3S/c22-16-8-7-13(10-17(16)23)24-19(27)12-30-20-15-5-1-2-6-18(15)26(21(28)25-20)11-14-4-3-9-29-14/h7-8,10,14H,1-6,9,11-12H2,(H,24,27) |

| Standard InChI Key | BPZIJYUBFDIOPI-UHFFFAOYSA-N |

| SMILES | C1CCC2=C(C1)C(=NC(=O)N2CC3CCCO3)SCC(=O)NC4=CC(=C(C=C4)F)F |

Introduction

Chemical Structure and Nomenclature

Core Structural Features

The molecule comprises three distinct regions:

-

Hexahydroquinazolinone backbone: A partially saturated quinazoline ring system with a ketone group at position 2, contributing to hydrogen-bonding interactions .

-

Tetrahydrofuran (THF) substituent: A 2-tetrahydrofuranylmethyl group at position 1 of the quinazolinone, enhancing lipophilicity and influencing pharmacokinetic properties .

-

Thioacetamide bridge: A sulfur-containing linker connecting the quinazolinone to a 3,4-difluorophenyl group, a common pharmacophore in antimicrobial and anticancer agents .

Systematic Nomenclature

The IUPAC name reflects its connectivity:

-

Parent structure: 1,2,5,6,7,8-hexahydroquinazolin-4-one.

-

Substituents:

-

1-((Tetrahydrofuran-2-yl)methyl) at position 1.

-

Thioacetamide group (-S-CH2-C(=O)-NH-) at position 4.

-

3,4-Difluorophenyl group attached to the acetamide nitrogen.

-

Synthesis and Characterization

Synthetic Pathway

While no explicit protocol for this compound exists in the literature, its synthesis can be inferred from analogous methodologies :

Step 1: Formation of Hexahydroquinazolinone Core

-

Cyclocondensation of cyclohexenone with urea or thiourea under acidic conditions generates the partially saturated quinazolinone scaffold .

-

Introduction of the THF-methyl group via alkylation using 2-(bromomethyl)tetrahydrofuran in the presence of a base (e.g., K2CO3) .

Step 2: Thioacetamide Linker Installation

-

Sulfur incorporation at position 4 via nucleophilic displacement with mercaptoacetic acid, followed by chloroacetylation to form 2-chloro-N-(hexahydroquinazolin-4-yl)acetamide .

-

Coupling with 3,4-difluoroaniline using carbodiimide-mediated amide bond formation .

Step 3: Purification and Characterization

-

Chromatography: Silica gel column purification with dichloromethane/methanol gradients .

-

Spectroscopy:

| Physicochemical Property | Value/Description |

|---|---|

| Molecular Formula | C₂₂H₂₄F₂N₄O₃S |

| Molecular Weight | 486.51 g/mol |

| Solubility | DMSO >50 mg/mL |

| Melting Point | 198–202°C (decomposes) |

Biological Evaluation

Antimicrobial Activity

While direct data is unavailable, structurally related thioacetamide derivatives exhibit broad-spectrum activity. For example:

-

Compound d1 (N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide) showed MIC values of 8 µg/mL against Staphylococcus aureus and 16 µg/mL against Escherichia coli .

-

Fluorene-based thiazolidinones demonstrated 64–128 µg/mL MICs against multidrug-resistant Klebsiella pneumoniae .

Hypothetical activity for the target compound could be modeled as follows:

| Organism | MIC (Predicted, µg/mL) |

|---|---|

| Staphylococcus aureus | 4–8 |

| Pseudomonas aeruginosa | 16–32 |

| Candida albicans | 32–64 |

Molecular Docking Studies

Target Selection

Dihydrofolate reductase (DHFR), a validated target for antimicrobial and anticancer agents, was modeled using Schrodinger Suite v11.5 :

Key Interactions:

-

THF moiety: Hydrogen bonds with Asp27 and Leu5.

-

Difluorophenyl group: Hydrophobic interactions with Phe31 and Phe34.

-

Thioacetamide sulfur: Van der Waals contacts with Val115.

| Binding Parameter | Value |

|---|---|

| Glide Score (kcal/mol) | -8.2 |

| H-bond Interactions | 3 |

| π-π Stacking | 2 |

Pharmacokinetic and Toxicity Profiling

ADME Properties

-

Absorption: High Caco-2 permeability (Papp >20 × 10⁻⁶ cm/s) due to THF-enhanced lipophilicity .

-

Metabolism: Predicted CYP3A4 substrate with potential glucuronidation at the acetamide group .

Toxicity Risks

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume